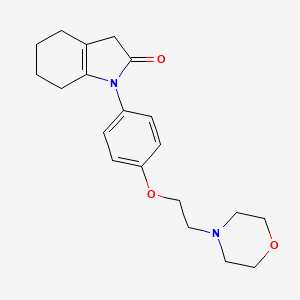
Iridium
Overview
Description
Iridium is a rare, silvery-white metal belonging to the transition metal group of elements on the periodic table. It is the second densest element, second only to osmium, and is the most corrosion-resistant metal known to man. This compound is also the most stable metal in terms of its physical and chemical properties. It is found in meteorites, and it is believed that it was formed in the early stages of the formation of the solar system. This compound is used in a variety of applications, including electronics, medical imaging, and catalysts.
Scientific Research Applications
Visualization in Scientific Computing
Iridium has been integral in the development of post-processing tools for visualization in fluid dynamics, particularly within cooperative architectures like supercomputers and graphics workstations. This application, known as the this compound Project, has improved the capabilities of scientific visualization significantly (Beaucourt & Hemmerich, 1994).
Catalysts and Nanotechnology
Advancements in this compound nano catalysts have significantly contributed to fields like water splitting, hydrogen and oxygen generation, and fuel cells. These nano catalysts are still under development, showing great potential for a wide range of industrial applications in the future (Ali, Alghamdi & Al-wadaani, 2019).
Electrochemistry and Energy Storage
This compound plays a key role in catalysts for oxygen evolution reactions in proton exchange membrane water electrolyzers. Adjustments in the electrocatalytic performance of this compound can be achieved through thermal treatment, affecting its activity and stability (Geiger et al., 2016).
Surface Acoustic Wave Applications
This compound has been explored for its use in interdigital transducers (IDTs) in Surface Acoustic Wave (SAW) devices, which are operational at high temperatures. These applications have proven reliable up to 1000°C, showing this compound's resilience in extreme conditions (Aubert et al., 2012).
Radioactive Isotope Production
This compound's radioactive isotope, this compound-192, is created through neutron irradiation of this compound-191. This isotope has applications in industrial radiography and is a subject of feasibility studies for production in nuclear reactors (Abou-Zaid & Nasr, 2004).
Asymmetric Reductive Hydrogenation
The application of this compound N,P catalysts in asymmetric hydrogenation is a growing area of research. This demonstrates this compound's utility in highly selective chemical reactions, expanding its synthetic applications (Cadu & Andersson, 2013).
Phosphorescent Emitters
This compound(III) complexes are used as phosphorescent emitters in electroluminescent devices, organic light-emitting diodes (OLEDs), and light-emitting electrochemical cells. They also find applications in molecular sensors, biolabeling, and photocatalysis (Ulbricht et al., 2009).
Environmental Biomonitoring
This compound levels in urban populations are monitored due to its increasing environmental presence as a catalyst. This biomonitoring is crucial for assessing potential increases in environmental exposure to this compound (Iavicoli et al., 2006).
Mechanism of Action
Target of Action
Iridium, also known as “this compound black”, is a transition metal that has been found to have significant interactions with various biological targets. Recent studies have shown that this compound-based compounds, particularly this compound(III) complexes, have emerged as promising candidates for anticancer agents . These complexes have been found to target cancer cell metabolism by immobilizing them in mitochondria .
Mode of Action
The interaction of this compound with its targets involves the formation of complexes with ligands. The coordination number of this compound complexes, which determines the number of ligands coordinated to the central this compound atom, impacts their stability and reactivity . These complexes have high quantum yields, significant stock shifts, luminescence qualities, cell permeability, and strong photostability .
Biochemical Pathways
This compound-based compounds affect several biochemical pathways. For instance, they have been found to induce reactive oxygen species (ROS) in cancer cells . This leads to oxidative stress, which can cause damage to various cellular components, including proteins, lipids, and DNA, ultimately leading to cell death .
Pharmacokinetics
It is known that this compound complexes are generally stable and resistant to degradation, which could potentially enhance their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. This compound complexes have been found to induce cell cycle arrest and DNA damage response in cancer cells . Moreover, they have been shown to have negligible side effects and flexibility, making them promising candidates for cancer research and treatment .
Action Environment
The action of this compound-based compounds can be influenced by various environmental factors. For instance, the efficiency of this compound catalysts in proton exchange membrane water electrolysis, a technology for green hydrogen production, can be affected by the acidity of the electrolyte . Furthermore, the stability and reactivity of this compound complexes can be influenced by their ligand environment .
Safety and Hazards
Future Directions
Iridium Communications Inc. announced an update to its relationship with Qualcomm Technologies, Inc. They plan to directly re-engage with smartphone OEMs, other chipmakers, and smartphone operating system developers . This highlights the potential of this compound in the field of global personal satellite communications.
Biochemical Analysis
Biochemical Properties
Iridium plays a crucial role in biochemical reactions, particularly through its complexes. These complexes interact with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound complexes have been shown to interact with proteins involved in DNA transcription and repair, such as topoisomerases and polymerases . These interactions often involve coordination bonds between the this compound center and specific amino acid residues in the protein, leading to enzyme inhibition or activation.
Cellular Effects
This compound compounds have significant effects on various types of cells and cellular processes. In cancer cells, this compound complexes can induce apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . This leads to the activation of cell signaling pathways that promote cell death, such as the intrinsic apoptotic pathway. Additionally, this compound compounds can affect gene expression by binding to DNA and interfering with transcriptional machinery . These effects on cellular metabolism and signaling pathways highlight the potential of this compound-based compounds as therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound compounds involves several key processes. At the molecular level, this compound complexes can bind to DNA, forming adducts that disrupt the double helix structure and inhibit replication and transcription . This binding often occurs at guanine-rich regions of the DNA, leading to the formation of cross-links and strand breaks. Additionally, this compound compounds can inhibit enzymes involved in redox reactions, such as glutathione reductase, by binding to their active sites and altering their catalytic activity . These interactions result in oxidative stress and damage to cellular components, contributing to the cytotoxic effects of this compound compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound compounds can change over time due to factors such as stability and degradation. This compound complexes are generally stable under physiological conditions, but their activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Long-term studies have shown that this compound compounds can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that this compound-based therapies could have lasting therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound compounds vary with different dosages in animal models. At low doses, this compound complexes can selectively target cancer cells and induce apoptosis without causing significant toxicity to normal tissues . At high doses, this compound compounds can cause adverse effects such as nephrotoxicity and hepatotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage of this compound-based therapies to maximize their therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound compounds are involved in various metabolic pathways, particularly those related to mitochondrial function. For example, this compound complexes can inhibit mitochondrial respiration by binding to components of the electron transport chain, leading to a decrease in ATP production and an increase in ROS levels . Additionally, this compound compounds can affect amino acid metabolism by inhibiting enzymes involved in the synthesis and degradation of amino acids . These effects on metabolic pathways contribute to the cytotoxicity of this compound compounds and their potential as anticancer agents.
Transport and Distribution
The transport and distribution of this compound compounds within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound complexes can be taken up by cells through endocytosis and distributed to different cellular compartments, including the cytoplasm and nucleus . Once inside the cell, this compound compounds can bind to proteins such as albumin and transferrin, which facilitate their transport to specific tissues and organs . These interactions influence the localization and accumulation of this compound compounds, affecting their biological activity and therapeutic potential.
Subcellular Localization
This compound compounds exhibit specific subcellular localization patterns that influence their activity and function. For example, some this compound complexes are designed to target the mitochondria, where they can induce mitochondrial dysfunction and apoptosis . Other this compound compounds may localize to the endoplasmic reticulum or lysosomes, where they can disrupt protein folding and degradation pathways . The subcellular localization of this compound compounds is often determined by targeting signals or post-translational modifications that direct them to specific compartments or organelles . Understanding these localization patterns is crucial for designing this compound-based therapies with precise cellular effects.
properties
IUPAC Name |
iridium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZUEZYRPOHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ir | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064674 | |
| Record name | Iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Silver-white metal; [Hawley] | |
| Record name | Iridium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iridium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1875 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
4,428 °C | |
| Record name | IRIDIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
22.42 at 17 °C | |
| Record name | IRIDIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.467 Pa at melting point | |
| Record name | IRIDIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silver-white, face-centered cubic lattice | |
CAS RN |
7439-88-5, 22542-08-1 | |
| Record name | Iridium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iridium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridium, ion(Ir4 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022542081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iridium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRIDIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44448S9773 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IRIDIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2,446 °C | |
| Record name | IRIDIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: Why are iridium-based oxides considered promising catalysts for acidic water oxidation?
A1: this compound-based oxides exhibit remarkable activity and stability in acidic environments, making them suitable for the oxygen evolution reaction (OER) in fuel cells and electrolyzers. []
Q2: How does the incorporation of tungsten affect the catalytic performance of this compound in acidic water oxidation?
A2: Tungsten integration creates a composite with an this compound-rich surface and a tungsten-rich core. This design enhances OER activity due to modulated oxygen intermediate adsorption energy on this compound, improved this compound species stability in acid, and high electrical conductivity provided by the metallic tungsten core. []
Q3: What is the significance of the crystal morphology of this compound tris-acetylacetonate in MOCVD this compound coatings?
A3: The morphology of this compound tris-acetylacetonate crystals influences precursor volatility during metal organic chemical vapor deposition (MOCVD). Hexagonal columnar crystals, with their larger exposed surface area, exhibit better volatility compared to tetragonal flake crystals, contributing to smoother and more uniform this compound coatings. []
Q4: How does the unstable stacking fault energy of this compound relate to its mechanical properties?
A4: this compound's high unstable stacking fault energy is thought to contribute to its brittle fracture behavior. Despite this, high-resolution transmission electron microscopy (HRTEM) studies reveal that screw dislocations in this compound dissociate by approximately 0.8 nm, a behavior similar to gold despite their differences in stacking-fault energy and elastic constants. []
Q5: How does the support material influence the formation of this compound phosphide catalysts?
A5: The support material plays a crucial role in the thermolysis of silica-supported pincer-iridium species, ultimately influencing the final product. For instance, silica supports promote the formation of phosphorus-rich this compound phosphide nanoparticles. These nanoparticles demonstrate promising activity in thermocatalytic non-oxidative butane dehydrogenation. []
Q6: How does this compound compare to platinum in terms of catalytic activity and selectivity in low-temperature ammonia oxidation?
A6: this compound exhibits higher activity and selectivity towards nitrogen formation compared to platinum in low-temperature ammonia oxidation. XPS and temperature-programmed studies suggest a stepwise dehydrogenation mechanism, with the final dehydrogenation of NH by OH to form N2 and water being the rate-determining step. []
Q7: How does the introduction of a hole-transporting moiety impact the performance of this compound complexes in OLEDs?
A7: Incorporating hole-transporting groups, like carbazole or diphenylamine, into C∧NN type ligands enhances hole injection and transport in this compound complexes. This leads to improved device efficiency and reduced efficiency roll-off at high brightness, as demonstrated with the IrNPPya complex. []
Q8: How can white light emission be achieved in OLEDs using this compound complexes?
A8: White OLEDs can be fabricated by combining this compound complexes emitting different colors. For instance, blending the orange-emitting IrNPPya with the blue emitter FIrpic resulted in a single emissive-layer WOLED with high efficiency and good CIE coordinates. [] Another approach involves using heteroleptic this compound complexes containing three different ligands, potentially enabling simultaneous red and bluish-green emission. []
Q9: How does the nature of the ligands in this compound(III) complexes influence their luminescence properties?
A9: Ligand identity significantly affects the emission color and lifetime of this compound(III) complexes. For example, cyclometalated complexes incorporating di-2-picolylamine (DPA) exhibit intense, long-lived luminescence attributed to a mixture of triplet MLCT, IL, and NLCT excited states, the relative contributions of which depend on the specific cyclometalating and diimine ligands used. []
Q10: What is the role of the azacrown ether moiety in this compound(III) complexes designed for metal cation sensing?
A10: The azacrown ether acts as a binding site for metal cations. Interestingly, in this compound(III) complexes, this moiety is part of the LUMO, leading to significant ECL changes upon metal binding, unlike analogous ruthenium(II) complexes where it is part of the HOMO. []
Q11: How is this compound-192 used in brachytherapy for cervical cancer treatment, and what are its advantages?
A11: this compound-192, with its mean gamma-ray energy of 400 keV, is a suitable radioactive source for brachytherapy. It allows for adequate tissue penetration while enabling simple and compact shielding. Its relatively short half-life (74 days) necessitates source replacement every few weeks to maintain treatment output. []
Q12: How does the electrolyte basicity affect the stability of this compound anodes in molten oxide electrolysis for iron making?
A12: Electrolyte basicity significantly impacts this compound anode stability. Acidic melts with high silica content result in significantly lower this compound loss compared to basic melts with high calcia content. This highlights the importance of electrolyte composition for the longevity of inert anodes in MOE. []
Q13: What are the potential applications of this compound oxide in micro-scalable pH sensors for biomedical use?
A13: this compound oxide demonstrates potential as a pH-sensitive material in implantable biosensors due to its linear response to pH changes. Fabrication techniques compatible with micro-fabrication, such as oxidation of pure this compound, reactive sputtering, and anodic electrodeposition, have been explored for this purpose. []
Q14: How are density functional theory (DFT) calculations used to study this compound-catalyzed reactions?
A14: DFT calculations provide valuable insights into reaction mechanisms involving this compound complexes. For example, they have been employed to investigate the C-H bond activation of cyclopropane by cationic this compound(III) complexes, revealing unexpected pathways and the influence of solvent on product selectivity. []
Q15: What spectroscopic techniques are commonly employed to characterize this compound complexes?
A15: Various spectroscopic methods are used to study this compound complexes. These include: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the complex. [, ] * Nuclear magnetic resonance (NMR) spectroscopy: Useful for determining the structure and dynamics of this compound complexes, including those with deuterium-labeled ligands. [] * X-ray photoelectron spectroscopy (XPS): Provides insights into the elemental composition and oxidation states of this compound species on catalyst surfaces. [] * UV-Vis absorption spectroscopy: Used to investigate the electronic transitions within this compound complexes and study their interaction with light. [] * Photoluminescence (PL) spectroscopy: Essential for characterizing the light emission properties of this compound complexes, particularly those used in OLEDs. [, ] * Electrochemiluminescence (ECL): Employed to study the light emission of this compound complexes upon electrochemical stimulation, especially in the context of sensing applications. []
Q16: What are the environmental concerns associated with this compound and its compounds?
A16: While this compound itself is considered relatively inert, some this compound compounds may pose environmental risks. It is crucial to develop efficient recycling and waste management strategies to minimize the release of this compound compounds into the environment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1218873.png)
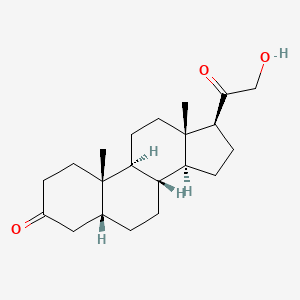
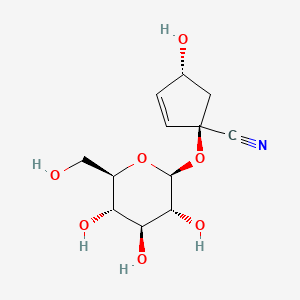
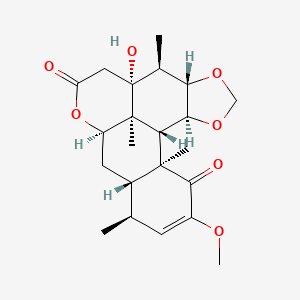
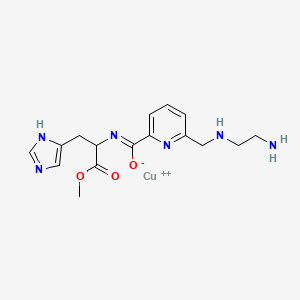
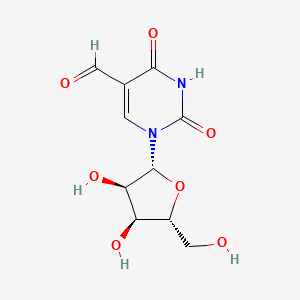

![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

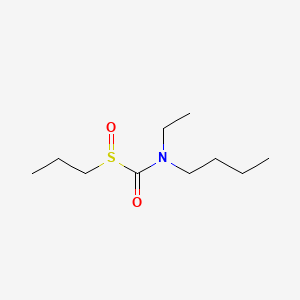
![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)
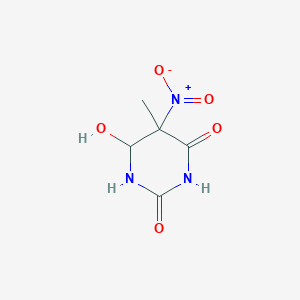
![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)
